molecular formula C15H23N3O3S B2660960 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine CAS No. 351193-92-5

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine

Cat. No.: B2660960
CAS No.: 351193-92-5
M. Wt: 325.43
InChI Key: HLHUIDAFOLDZDE-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine is a complex organic compound that features both morpholine and piperidine functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine-4-sulfonyl chloride with a piperidine derivative under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline
  • 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
  • Morpholine-4-sulfonyl chloride

Uniqueness

5-(Morpholine-4-sulfonyl)-2-piperidin-1-yl-phenylamine is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality enhances its potential as a lead compound in drug discovery and development .

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-2-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c16-14-12-13(22(19,20)18-8-10-21-11-9-18)4-5-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHUIDAFOLDZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332743
Record name 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351193-92-5
Record name 5-morpholin-4-ylsulfonyl-2-piperidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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